molecular formula C11H13N3 B8528531 8-Amino-7-ethylaminoquinoline

8-Amino-7-ethylaminoquinoline

Cat. No.: B8528531
M. Wt: 187.24 g/mol
InChI Key: VZLQKCRWBBPQGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Amino-7-methylquinoline (CAS: 5470-82-6) is a quinoline derivative featuring an amino group at the 8-position and a methyl substituent at the 7-position. Its molecular formula is C₁₀H₁₀N₂, with a molecular weight of 158.20 g/mol . It is utilized in pharmaceutical and agrochemical research as a building block for more complex molecules, owing to its electron-rich aromatic system and functional group versatility .

Properties

Molecular Formula

C11H13N3

Molecular Weight

187.24 g/mol

IUPAC Name

7-N-ethylquinoline-7,8-diamine

InChI

InChI=1S/C11H13N3/c1-2-13-9-6-5-8-4-3-7-14-11(8)10(9)12/h3-7,13H,2,12H2,1H3

InChI Key

VZLQKCRWBBPQGE-UHFFFAOYSA-N

Canonical SMILES

CCNC1=C(C2=C(C=CC=N2)C=C1)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural and physicochemical differences between 8-Amino-7-methylquinoline and related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Synthetic Route
8-Amino-7-methylquinoline 5470-82-6 C₁₀H₁₀N₂ 158.20 7-methyl, 8-amino Reduction of nitro precursor or substitution
8-Aminoquinoline 578-66-5 C₉H₈N₂ 144.17 8-amino Reduction of 8-nitroquinoline with Fe/acetic acid
8-Chloro-7-methoxyquinoline 1422978-91-3 C₁₀H₈ClNO 193.63 7-methoxy, 8-chloro Substitution or halogenation of parent quinoline
3,7-Dichloro-8-methylquinoline Not provided C₁₀H₇Cl₂N 216.08 3,7-dichloro, 8-methyl Chlorination of 7-chloro-8-methylquinoline
8-Bromo-7-methylquinoline 98203-08-8 C₁₀H₈BrN 222.09 7-methyl, 8-bromo Bromination of methyl-substituted quinoline
7-Methyl-8-nitroquinoline 7471-63-8 C₁₀H₈N₂O₂ 188.18 7-methyl, 8-nitro Nitration of 7-methylquinoline

Key Research Findings and Functional Implications

Reactivity and Applications: 8-Amino-7-methylquinoline: The amino group enhances nucleophilic reactivity, making it suitable for coupling reactions (e.g., Buchwald-Hartwig amination) and metal coordination. Its methyl group stabilizes the aromatic system via steric and electronic effects . 8-Aminoquinoline: Lacks the methyl substituent, resulting in lower steric hindrance and higher solubility in polar solvents. Widely used as a ligand in catalysis and fluorescence probes . Halogenated Derivatives (Cl, Br): 8-Chloro- and 8-bromo-quinolines exhibit enhanced electrophilic substitution reactivity. These groups serve as leaving groups in cross-coupling reactions (e.g., Suzuki-Miyaura) . 7-Methyl-8-nitroquinoline: The nitro group is a precursor for amino derivatives via reduction (e.g., catalytic hydrogenation). Nitro-substituted quinolines are intermediates in antibiotic synthesis .

Physicochemical Properties: Boiling Points: 8-Aminoquinoline has a boiling point of 164–174°C under reduced pressure (19–26 mm Hg), while halogenated derivatives (e.g., 8-bromo-7-methylquinoline) are typically solids at room temperature due to higher molecular weights . Solubility: Amino and methoxy groups improve aqueous solubility compared to halogenated or nitro derivatives. For example, 8-chloro-7-methoxyquinoline is sparingly soluble in water but soluble in organic solvents like dichloromethane .

Synthetic Challenges: The synthesis of 8-Amino-7-methylquinoline requires precise control to avoid over-reduction or side reactions, whereas halogenated derivatives demand careful handling of toxic reagents like chlorine gas .

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